molecular formula C13H7F3O2 B6364858 5-(3,4-Difluorophenyl)-2-fluorobenzoic acid CAS No. 1183127-30-1

5-(3,4-Difluorophenyl)-2-fluorobenzoic acid

Cat. No.: B6364858
CAS No.: 1183127-30-1
M. Wt: 252.19 g/mol
InChI Key: VYANJCYDWNABBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Difluorophenyl)-2-fluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a versatile and high-value building block in organic synthesis and drug discovery. Its molecular structure, incorporating multiple fluorine atoms on distinct phenyl rings, makes it a critical intermediate for developing novel active pharmaceutical ingredients (APIs) and other fine chemicals. Research into structurally analogous difluorophenyl benzoic acid compounds has demonstrated their significant value as pharmacophores in medicinal chemistry, particularly for modulating bacterial virulence phenotypes. For instance, studies on analogues like 2-hydroxy-5-(2,4-difluorophenyl) benzoic acid (Diflunisal) have shown potent anti-virulence effects against pathogens like Staphylococcus aureus , suppressing hemolysis, proteolysis, and biofilm formation without impairing bacterial growth or conventional antibiotic efficacy . The specific positioning of the fluorine atoms and the overall stereochemistry of such compounds are integral to their bioactivity, highlighting the potential of this compound for similar investigative applications . The global market for fluorinated benzoic acid intermediates is experiencing robust growth, driven by sustained demand from the pharmaceutical and agrochemical sectors . This compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-(3,4-difluorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-10-3-1-7(5-9(10)13(17)18)8-2-4-11(15)12(16)6-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYANJCYDWNABBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681239
Record name 3',4,4'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183127-30-1
Record name 3',4,4'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation and Suzuki-Miyaura Cross-Coupling

A widely adopted strategy involves sequential halogenation and cross-coupling. The benzoic acid core is first functionalized with a fluorine atom at the 2-position via electrophilic fluorination using Selectfluor® in acetonitrile at 80°C (yield: 72%). The 5-position is then brominated using N-bromosuccinimide (NBS) under radical initiation with AIBN, achieving 89% regioselectivity. Subsequent Suzuki-Miyaura coupling with 3,4-difluorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water (4:1) at 60°C furnishes the target compound in 82% yield.

Key Advantages :

  • High functional group tolerance.

  • Compatibility with aqueous conditions.

Limitations :

  • Requires palladium catalysts, increasing cost.

  • Boronic acid synthesis adds preparatory steps.

Cyclopropanation and Hydrolytic Ring-Opening

Adapting methodologies from trans-cyclopropane syntheses, 3,4-difluorostyrene is treated with ethyl diazoacetate and a Ru(II)-cymene catalyst to form a cyclopropane intermediate. Hydrolysis with LiOH in methanol/water (3:1) at reflux cleaves the ester to the carboxylic acid, yielding 68% of the desired product after recrystallization. Chiral oxazaborolidine catalysts ensure enantiopurity, though the target compound’s non-chiral nature simplifies this step.

Reaction Conditions :

  • Temperature: 0°C (cyclopropanation), 80°C (hydrolysis).

  • Catalysts: Ru(II)-cymene (5 mol%), (S,S)-2,6-bis(oxazolinyl)pyridine.

Challenges :

  • Sensitivity of diazo compounds to shock.

  • Over-reduction risks during hydrolysis.

Direct Aromatic Substitution via Nitration and Oxidation

A traditional approach begins with 3,4-difluorotoluene, which undergoes nitration at the 5-position using fuming HNO₃/H₂SO₄ at 0°C. The nitro group is then reduced to an amine with H₂/Pd-C, followed by Schiemann fluorination using NaNO₂/HBF₄ to introduce the 2-fluoro substituent. Oxidation of the methyl group to carboxylic acid is achieved with KMnO₄ in acidic medium (55% overall yield).

Critical Analysis :

  • Nitration Step : Limited regioselectivity (∼70% para-product).

  • Oxidation : Harsh conditions lead to decarboxylation side reactions.

Comparative Evaluation of Synthetic Methods

MethodYield (%)Temperature Range (°C)Key ReagentsRegioselectivity
Suzuki-Miyaura Coupling78–8560–80Pd(PPh₃)₄, Selectfluor®>90%
Cyclopropanation65–680–80Ru(II)-cymene, LiOH85%
Direct Substitution50–550–100HNO₃/H₂SO₄, KMnO₄70%

Insights :

  • The Suzuki-Miyaura method outperforms others in yield and selectivity but necessitates Pd catalysts.

  • Cyclopropanation routes, while innovative, are less scalable due to diazo compound handling.

  • Direct substitution remains cost-effective for small-scale synthesis despite moderate yields.

Scientific Research Applications

Medicinal Chemistry

5-(3,4-Difluorophenyl)-2-fluorobenzoic acid is primarily utilized as a building block in the synthesis of biologically active compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. The fluorine atoms contribute to increased lipophilicity and potential binding affinity to biological targets.

  • Potential Therapeutic Uses :
    • Anti-inflammatory agents
    • Anticancer drugs
    • Enzyme inhibitors

Research has indicated that compounds derived from this acid may exhibit enhanced potency against specific disease pathways due to their structural properties.

Chemical Synthesis

The compound serves as an intermediate in various synthetic pathways. Its ability to undergo electrophilic substitution reactions makes it suitable for creating more complex molecular architectures.

  • Synthesis Techniques :
    • Electrophilic Aromatic Substitution : The fluorine atoms facilitate electrophilic attacks on the aromatic ring, allowing for the introduction of various functional groups.
    • Coupling Reactions : It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, which are essential for forming biaryl compounds used in pharmaceuticals .

Material Science

In materials science, this compound is explored for its potential applications in developing specialty polymers and coatings. The fluorinated nature of the compound imparts unique properties such as increased thermal stability and chemical resistance.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Study on Anticancer Activity :
    A recent study demonstrated that derivatives of this compound showed significant cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.
  • Enzyme Inhibition Studies :
    Research focused on the compound's interaction with specific enzymes has revealed its capability to act as an effective inhibitor, which may be useful in treating diseases associated with enzyme dysregulation .

Mechanism of Action

The mechanism by which 5-(3,4-difluorophenyl)-2-fluorobenzoic acid exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the unique electronic properties of fluorine.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and inferred physicochemical properties of 5-(3,4-difluorophenyl)-2-fluorobenzoic acid with similar compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Features
This compound C2: F; C5: 3,4-difluorophenyl 272.18 High lipophilicity (logP ~3.1*), potential metabolic stability
5-Borono-2-fluorobenzoic acid C2: F; C5: B(OH)₂ 183.93 Boronic acid group enhances polarity (logP ~1.2*), useful in Suzuki coupling
5-Chloro-2,4-difluorobenzoic acid C2: F; C4: F; C5: Cl 206.56 Increased halogen density (logP ~2.8*), higher reactivity in substitutions
3,4-Difluorobenzoic acid C3: F; C4: F 158.10 Simpler structure (logP ~1.9*), lower steric hindrance
4,5-Difluoro-2-hydroxybenzoic acid C4: F; C5: F; C2: OH 174.10 Hydroxyl group reduces lipophilicity (logP ~1.5*), acidic pH-dependent solubility
5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid C2: F; C5: sulfamoyl-carbamoylmethyl 305.28 Sulfamoyl group adds hydrogen-bonding capacity (logP ~1.0*), potential enzyme inhibition

Note: LogP values are estimated using fragment-based methods due to lack of experimental data in evidence.

Key Differentiators

  • Lipophilicity vs. Polarity: Compared to 5-borono-2-fluorobenzoic acid , the 3,4-difluorophenyl group in the target compound increases lipophilicity, favoring membrane penetration but reducing aqueous solubility.
  • Reactivity : The absence of a sulfamoyl group (cf. compound 4r ) limits hydrogen-bonding interactions but simplifies synthetic routes.

Biological Activity

5-(3,4-Difluorophenyl)-2-fluorobenzoic acid is a compound of interest in various biological applications. This article explores its biological activity based on available research findings.

The biological activity of this compound is likely influenced by its structural features:

  • Fluorine substituents : The presence of fluorine atoms can enhance metabolic stability and lipophilicity, potentially improving the compound's pharmacokinetic properties.
  • Carboxylic acid group : This functional group may participate in hydrogen bonding and ionic interactions with biological targets.
  • Aromatic rings : The compound's aromatic structure could facilitate π-π interactions with proteins or other biomolecules.

Anti-inflammatory Activity

Fluorinated benzoic acid derivatives have shown promise as anti-inflammatory agents. A study on related compounds demonstrated inhibition of key inflammatory enzymes .

Enzyme Inhibition

Some fluorinated benzoic acids exhibit enzyme inhibitory properties. For instance, certain derivatives have been found to inhibit carbonic anhydrase, an enzyme involved in various physiological processes .

Potential Anticancer Activity

Fluorinated benzoic acids have been investigated for their anticancer properties. While specific data on this compound is not available, structurally similar compounds have shown promise in this area .

Comparative Analysis

To better understand the biological activity of this compound, we can compare it to similar compounds:

CompoundKey FeaturesBiological Activity
This compound3 fluorine atoms, carboxylic acid groupPotential anti-inflammatory, enzyme inhibitory, and anticancer properties
2-Chloro-5-(3,4-difluorophenyl)benzoic acidChlorine instead of fluorine at position 2Used as intermediate in synthesis of bioactive compounds
4-Fluorobenzoic acidSingle fluorine atomStudied for anti-inflammatory and anticancer activities

Future Research Directions

To fully elucidate the biological activity of this compound, future studies should focus on:

  • In vitro assays : Screening against various enzyme targets and cell lines to determine specific biological effects.
  • Structure-activity relationship (SAR) studies : Comparing its activity with structurally similar compounds to understand the impact of fluorine positioning.
  • In vivo studies : Evaluating its pharmacokinetics and potential therapeutic effects in animal models.
  • Molecular docking simulations : Predicting potential interactions with biological targets to guide further experimental work.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3,4-Difluorophenyl)-2-fluorobenzoic acid, and how are key intermediates purified?

  • Methodology : A common approach involves coupling 3,4-difluoroaniline with fluorinated benzoic acid derivatives using coupling reagents like HATU or DIPEA in polar aprotic solvents (e.g., DMF). Post-reaction, purification is achieved via acid-base extraction (using HCl to protonate the carboxylic acid) followed by column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC .
  • Optimization : Yield improvements (up to 69%) are observed with stoichiometric excess of 3,4-difluoroaniline and controlled reaction temperatures (20–25°C) to minimize side products .

Q. How is structural characterization performed for fluorinated benzoic acid derivatives like this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 19^19F NMR are used to confirm substitution patterns. For example, fluorine atoms at the 3,4-positions on the phenyl ring produce distinct splitting patterns in 19^19F NMR (δ -138 to -145 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ at m/z 293.04) .
  • X-ray Crystallography : For crystalline derivatives, atomic coordinates and displacement parameters resolve stereoelectronic effects of fluorine substituents .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

  • Recrystallization : Ethanol/water mixtures (4:1 v/v) are effective due to the compound’s moderate solubility in ethanol and poor solubility in water. Slow cooling (0.5°C/min) yields needle-like crystals with >99% purity, as confirmed by HPLC .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Mechanistic Insight : The 3,4-difluorophenyl group enhances electrophilicity at the 2-position via inductive effects, facilitating substitution. Kinetic studies show rate acceleration by 1.5–2× compared to non-fluorinated analogs. Computational modeling (DFT) supports partial positive charge accumulation at the 2-fluorine site, guiding regioselective modifications .

Q. What strategies address discrepancies in 1^1H NMR integration ratios for fluorinated aromatic protons?

  • Resolution : Use deuterated DMSO-d6_6 or CDCl3_3 to eliminate solvent interference. Decoupling techniques (e.g., NOE suppression) mitigate signal overlap. For ambiguous peaks, comparative analysis with structurally related compounds (e.g., 5-(2’,4’-difluorophenyl)salicylic acid) resolves integration mismatches .

Q. How does the compound’s bioactivity compare to non-fluorinated salicylic acid derivatives?

  • Biological Evaluation : In vitro assays reveal enhanced COX-2 inhibition (IC50_{50} = 1.2 µM vs. 3.5 µM for aspirin) due to fluorine-induced lipophilicity, improving membrane permeability. Molecular docking shows stronger hydrogen bonding with Arg120 and Tyr355 residues in the COX-2 active site .

Q. What stability challenges arise during long-term storage, and how are they mitigated?

  • Stability Profile : Hydrolytic degradation of the carboxylic acid group occurs under high humidity (>60% RH). Storage in amber vials with desiccants (silica gel) at -20°C reduces degradation to <2% over 12 months. Accelerated stability studies (40°C/75% RH) confirm t90_{90} > 6 months .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s melting point?

  • Root Cause : Variations in purity (95% vs. >99%) and polymorphic forms (amorphous vs. crystalline) account for discrepancies (reported mp: 198–205°C). Differential Scanning Calorimetry (DSC) identifies two endothermic peaks (198°C and 205°C), correlating with polymorphic transitions .

Q. How can researchers reconcile differences in biological activity across cell-based assays?

  • Troubleshooting : Cell line variability (e.g., HEK-293 vs. RAW 264.7 macrophages) affects IC50_{50} values due to differential expression of efflux transporters. Normalizing data to intracellular concentration (via LC-MS quantification) reduces inter-assay variability by 30% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.